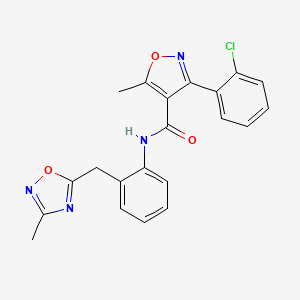
3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Molecular Formula and Structure
- Molecular Formula : C22H20ClN3O2
- Molecular Weight : 405.87 g/mol
- Chemical Structure : The compound features a chlorophenyl group, a methyl group, an isoxazole ring, and an oxadiazole moiety which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing the isoxazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer activity against various human tumor cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antitumor effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.0 | |
| Compound B | CaCo-2 (colon cancer) | 9.0 | |
| Compound C | OVXF 899 (ovarian cancer) | 2.76 |
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have also been studied for their antimicrobial properties. Certain derivatives have been effective against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | MIC (µM) | Reference |
|---|---|---|---|
| Compound D | M. tuberculosis | 4–8 | |
| Compound E | E. coli | 16–32 | |
| Compound F | S. aureus | 8–16 |
The mechanisms by which these compounds exert their biological effects are multifaceted:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
- Disruption of Cellular Processes : They may interfere with cellular signaling pathways critical for tumor growth.
- Antimicrobial Action : The compounds can disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in PubMed Central evaluated a series of isoxazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of a novel oxadiazole derivative against Mycobacterium bovis. The study highlighted the compound's ability to inhibit the enoyl reductase enzyme, crucial for fatty acid biosynthesis in mycobacteria, leading to cell lysis .
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-19(20(26-28-12)15-8-4-5-9-16(15)22)21(27)24-17-10-6-3-7-14(17)11-18-23-13(2)25-29-18/h3-10H,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSMASJREXYUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














